Tofenacin

Description

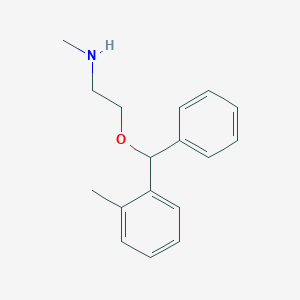

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYKGCPSFKLFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10488-36-5 (mono-hydrochloride) | |

| Record name | Tofenacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50864578 | |

| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-93-6, 33431-04-8, 33431-05-9 | |

| Record name | Tofenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofenacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofenacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofenacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofenacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A112M10H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOFENACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67B6M43WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOFENACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5MS5T7YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tofenacin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofenacin, also known as N-demethylorphenadrine, is a pharmacologically active metabolite of the muscle relaxant and anticholinergic drug, orphenadrine.[1] While orphenadrine has a history of clinical use, the specific pharmacological profile of its primary metabolite, tofenacin, is crucial for a comprehensive understanding of its therapeutic effects and potential side effects. This technical guide provides an in-depth overview of the core mechanism of action of tofenacin, consolidating available data on its molecular targets, and presenting detailed experimental methodologies for its characterization.

Core Mechanism of Action

Tofenacin's mechanism of action is multifaceted, stemming from its interaction with several key protein targets in the central and peripheral nervous systems. Its pharmacological profile is primarily characterized by three distinct activities:

-

Anticholinergic Activity: Tofenacin is an antagonist of muscarinic acetylcholine receptors, which accounts for the atropine-like effects observed with its parent compound, orphenadrine.[2][3]

-

Antihistaminic Activity: The structural similarity of tofenacin to ethanolamine antihistamines suggests its activity as an antagonist at histamine H1 receptors.[3]

-

Serotonin-Norepinephrine Reuptake Inhibition (SNRI): Tofenacin inhibits the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine) and norepinephrine (noradrenaline) by blocking their respective transporters (SERT and NET).[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for tofenacin's interaction with its primary molecular targets. Further research is required to populate a complete binding affinity profile.

Table 1: Receptor Binding Affinities of Tofenacin

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Muscarinic M1-M5 | Data Not Available | Data Not Available | Data Not Available | |

| Histamine H1 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Monoamine Transporter Inhibition by Tofenacin

| Transporter | Substrate | Tissue Source | IC50 (µM) | Reference |

| Serotonin (SERT) | [14C]5-HT | Rat Brain Slices | Value from reference | [4] |

| Norepinephrine (NET) | [3H]Noradrenaline | Rat Brain Slices | Value from reference | [4] |

| (Note: The specific IC50 values from the cited reference by van der Zee & Hespe (1973) require access to the full-text publication for extraction.) |

Signaling Pathways and Molecular Interactions

The diverse pharmacological effects of tofenacin can be attributed to its modulation of distinct downstream signaling cascades initiated by its interaction with cell surface receptors and transporters.

References

- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Orphenadrine - Wikipedia [en.wikipedia.org]

- 4. Influence of orphenadrine HC1 and its N-demethylated derivatives on the in vitro uptake of noradrenaline and 5-hydroxytryptamine by rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Tofenacin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofenacin is a tricyclic-like antidepressant, identified as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is also the major active metabolite of the muscle relaxant and anticholinergic agent, orphenadrine.[1] Due to its structural relationship to orphenadrine, tofenacin is presumed to possess anticholinergic and antihistaminic properties. This guide provides a comprehensive overview of the known pharmacological characteristics of tofenacin, including its mechanism of action, receptor binding profile, and metabolic pathways. While quantitative data for tofenacin is limited in publicly accessible literature, this document synthesizes the available information and presents detailed experimental protocols relevant to its pharmacological assessment.

Mechanism of Action

Tofenacin's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission. This dual inhibition is a characteristic feature of the SNRI class of antidepressants.

Signaling Pathway

The inhibition of serotonin and norepinephrine reuptake by tofenacin initiates a cascade of downstream signaling events. The following diagram illustrates the proposed mechanism.

Receptor and Transporter Binding Profile

The affinity of a drug for its molecular targets is a critical determinant of its potency and selectivity. For tofenacin, the key targets include SERT, NET, muscarinic acetylcholine receptors, and histamine H1 receptors.

Quantitative Binding Data

Comprehensive, publicly available quantitative binding data (Ki or IC50 values) for tofenacin at its primary and secondary targets is notably scarce in the current literature. One study from 1980 investigated the binding of several antidepressants, including tofenacin, to muscarinic acetylcholine receptors in the brain by measuring the displacement of [3H]-atropine.[1][2] While this study confirms tofenacin's interaction with muscarinic receptors, the specific binding affinity values from the full text are not readily accessible.

Due to the limited availability of direct binding data, the following table presents a summary of the known and presumed targets of tofenacin.

| Target | Ligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | Tofenacin | - | Data not available | Data not available | - |

| Norepinephrine Transporter (NET) | Tofenacin | - | Data not available | Data not available | - |

| Dopamine Transporter (DAT) | Tofenacin | - | Data not available | Data not available | - |

| Muscarinic Acetylcholine Receptors | Tofenacin | Brain | Data not available | Data not available | [1][2] |

| Histamine H1 Receptor | Tofenacin | - | Data not available | Data not available | - |

Pharmacokinetics

Detailed pharmacokinetic parameters for tofenacin in humans are not well-documented in publicly available literature. As the major metabolite of orphenadrine, some inferences can be drawn from studies on the parent compound. Orphenadrine undergoes N-demethylation to form tofenacin (N-desmethylorphenadrine). Studies on orphenadrine have shown that its metabolism can be influenced by the presence of its metabolites, suggesting potential for complex pharmacokinetic interactions.

| Parameter | Value | Species | Notes | Reference |

| Absorption | ||||

| Bioavailability | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| Cmax | Data not available | - | - | - |

| Distribution | ||||

| Protein Binding | Data not available | - | - | - |

| Volume of Distribution | Data not available | - | - | - |

| Metabolism | ||||

| Primary Metabolite of | Orphenadrine | Human | Tofenacin is N-desmethylorphenadrine. | |

| Elimination | ||||

| Half-life (t1/2) | Data not available | - | - | - |

| Clearance | Data not available | - | - | - |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the key pharmacological activities of a compound like tofenacin.

Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound on SERT and NET using a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.

Materials:

-

Cell lines stably expressing human SERT or NET (e.g., HEK293 cells)

-

Radioligands: [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET

-

Test compound (Tofenacin)

-

Reference compounds (e.g., Fluoxetine for SERT, Desipramine for NET)

-

Assay buffer

-

Wash buffer

-

Scintillation fluid

-

96-well microplates

-

Filtration apparatus with glass fiber filters

-

Liquid scintillation counter

Workflow:

Procedure:

-

Cell Membrane Preparation:

-

Culture cells expressing the target transporter to confluency.

-

Harvest and homogenize the cells in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and displacement by the test compound.

-

Add the cell membrane preparation, radioligand, and either buffer, a high concentration of a known inhibitor (for non-specific binding), or serial dilutions of the test compound to the appropriate wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Muscarinic Receptor Binding Assay

This protocol is adapted from the methodology used to assess the binding of antidepressants to muscarinic acetylcholine receptors.[1][2]

Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

Materials:

-

Brain tissue homogenate (e.g., from rat cortex)

-

Radioligand: [3H]-Atropine or [3H]-Quinuclidinyl benzilate (QNB)

-

Test compound (Tofenacin)

-

Reference compound (e.g., Atropine)

-

Assay buffer

-

Wash buffer

-

Scintillation fluid

-

Filtration apparatus and glass fiber filters

-

Liquid scintillation counter

Procedure: The procedure follows the same general principles as the serotonin and norepinephrine reuptake inhibition assay described in section 4.1, with the following modifications:

-

Tissue Preparation: Brain tissue is homogenized in an appropriate buffer.

-

Radioligand: A specific muscarinic receptor radioligand such as [3H]-Atropine or [3H]-QNB is used.

-

Reference Compound: A known muscarinic antagonist like atropine is used to determine non-specific binding.

Conclusion

Tofenacin is a serotonin-norepinephrine reuptake inhibitor with presumed anticholinergic and antihistaminic properties. While its primary mechanism of action is understood, a significant gap exists in the publicly available quantitative pharmacological data, particularly concerning its binding affinities for key central nervous system targets and its pharmacokinetic profile in humans. The experimental protocols provided in this guide offer a framework for the in vitro characterization of tofenacin and similar compounds. Further research is warranted to fully elucidate the detailed pharmacological profile of tofenacin to better understand its therapeutic potential and side-effect profile.

References

Tofenacin: A Technical Guide on its Role as a Serotonin-Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tofenacin

Tofenacin is a compound with a structural resemblance to other tricyclic antidepressants. Its primary mechanism of action is attributed to the inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby classifying it as an SNRI[1][2]. Tofenacin is also known to be a major active metabolite of orphenadrine, a drug used for muscle relaxation and in the management of Parkinson's disease[3]. The dual inhibition of serotonin and norepinephrine reuptake can offer a broader spectrum of antidepressant efficacy compared to single-acting agents.

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

The therapeutic effects of SNRIs are primarily mediated by their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron[4]. This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic receptors.

The Role of Serotonin and Norepinephrine in Depression

Both serotonin and norepinephrine are monoamine neurotransmitters that play crucial roles in regulating mood, anxiety, sleep, appetite, and cognitive functions. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of these neurotransmitters contributes to depressive symptoms. By increasing the availability of 5-HT and NE, SNRIs are thought to correct this imbalance.

Signaling Pathways

The binding of tofenacin to SERT and NET competitively inhibits the transport of serotonin and norepinephrine, respectively. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of postsynaptic 5-HT and adrenergic receptors. The downstream signaling cascades initiated by these receptors are complex and multifaceted, ultimately leading to changes in gene expression and neuronal function that are believed to underlie the therapeutic antidepressant effects.

Figure 1: Tofenacin's mechanism of action at the synapse.

Quantitative Pharmacology

A critical aspect of characterizing any SNRI is the determination of its binding affinity (Ki) and functional inhibitory potency (IC50) for both SERT and NET. This data provides insight into the drug's selectivity and potential clinical profile.

Binding Affinity (Ki) and IC50 Values

As of the latest literature review, specific experimental Ki and IC50 values for tofenacin's interaction with SERT and NET are not publicly available. This is a notable gap in the pharmacological profile of this compound.

Comparative Data for Known SNRIs

To provide a frame of reference, the following table summarizes the binding affinities of several well-characterized SNRIs. These values illustrate the range of potencies and selectivities observed within this drug class.

| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/NET) |

| Venlafaxine | 82 | 2480 | ~30 |

| Desvenlafaxine | 38 | 558 | ~15 |

| Duloxetine | 0.8 | 7.5 | ~9 |

| Milnacipran | 100 | 200 | ~2 |

| Levomilnacipran | 19 | 9 | 0.5 |

Note: These values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

The following sections detail the standard in vitro assays used to determine the binding affinity and functional inhibition of monoamine transporters by compounds like tofenacin.

Radioligand Binding Assay for SERT and NET

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

Objective: To determine the binding affinity (Ki) of tofenacin for SERT and NET.

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand for SERT (e.g., [³H]citalopram).

-

Radioligand for NET (e.g., [³H]nisoxetine).

-

Test compound (tofenacin) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of tofenacin.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value of tofenacin, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for radioligand binding assay.

In Vitro Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.

Objective: To determine the functional inhibitory potency (IC50) of tofenacin on SERT and NET.

Materials:

-

Cells stably expressing human SERT or NET (e.g., HEK293 cells).

-

Radiolabeled substrate for SERT (e.g., [³H]5-HT).

-

Radiolabeled substrate for NET (e.g., [³H]NE).

-

Test compound (tofenacin) at various concentrations.

-

Uptake buffer.

-

Scintillation counter.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of tofenacin.

-

Add the radiolabeled substrate to initiate the uptake reaction.

-

Incubate for a short period to allow for substrate uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 value of tofenacin for inhibiting substrate uptake.

Logical Relationships in SNRI Drug Action

The clinical utility of an SNRI like tofenacin is a consequence of a cascade of events, from molecular interaction to physiological response.

Figure 3: Logical cascade of SNRI therapeutic action.

Conclusion

Tofenacin is classified as a serotonin-norepinephrine reuptake inhibitor, a class of antidepressants with a well-established mechanism of action. While the specific quantitative data on its binding affinities and inhibitory potencies for SERT and NET are currently lacking in the public domain, the experimental protocols for determining these crucial parameters are well-defined. Further research to quantify the pharmacological profile of tofenacin is necessary to fully understand its potential as a therapeutic agent. This guide provides the foundational knowledge and methodological framework for researchers and drug development professionals to pursue such investigations.

References

Tofenacin Hydrochloride vs. Tofenacin Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofenacin, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an active pharmaceutical ingredient (API) with antidepressant properties. The choice between its hydrochloride salt and free base forms is a critical decision in the drug development process, profoundly impacting its physicochemical properties, bioavailability, and formulation strategies. This technical guide provides a comprehensive comparison of tofenacin hydrochloride and tofenacin free base, covering their chemical and physical properties, stability, and solubility. Detailed experimental protocols for characterization and a schematic of the relevant signaling pathway are also presented to aid researchers in their evaluation and application of this compound.

Introduction

Tofenacin acts by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters crucial for mood regulation.[1] This dual-action mechanism classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI). The selection of the API's physical form—either as a salt or a free base—is a pivotal step in pharmaceutical development. Salt forms, such as tofenacin hydrochloride, are often chosen to enhance properties like solubility and stability, which can, in turn, improve bioavailability.[2][3] The free base, while sometimes less soluble, may be preferred in specific formulation scenarios, such as extended-release dosage forms.[2] This guide aims to provide a detailed technical comparison to inform the selection and use of tofenacin in research and drug development.

Data Presentation: Physicochemical Properties

The hydrochloride salt and free base of tofenacin exhibit distinct physicochemical properties. These differences are critical for formulation development, as they influence dissolution rates, stability, and manufacturability. The following tables summarize the key quantitative data for both forms.

Table 1: General and Chemical Properties

| Property | Tofenacin Hydrochloride | Tofenacin Free Base | Reference(s) |

| IUPAC Name | N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine;hydrochloride | N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine | [4][5] |

| CAS Number | 10488-36-5 | 15301-93-6 | [3][5] |

| Molecular Formula | C₁₇H₂₂ClNO | C₁₇H₂₁NO | [3][5] |

| Molecular Weight | 291.82 g/mol | 255.35 g/mol | [3][5] |

Table 2: Physical Properties

| Property | Tofenacin Hydrochloride | Tofenacin Free Base | Reference(s) |

| Melting Point | 147-148 °C | <25 °C | [6] |

| Appearance | Solid | Off-White Solid | [3][6] |

| pKa | Not available | 9.42±0.10 (Predicted) | [6] |

Table 3: Solubility and Stability (Qualitative)

| Property | Tofenacin Hydrochloride | Tofenacin Free Base | Reference(s) |

| Aqueous Solubility | Generally higher than free base | Generally lower than hydrochloride salt | [2][3] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | Slightly soluble in Chloroform and Methanol | [6] |

| Stability | Generally more stable than free base | May degrade more rapidly | [2][3] |

| Hygroscopicity | Potentially higher due to salt nature | Generally lower than hydrochloride salt | [1][7] |

Mechanism of Action and Signaling Pathway

Tofenacin functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It binds to and blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[8] This inhibition prevents the reabsorption of serotonin and norepinephrine from the synaptic cleft, leading to an increased concentration of these neurotransmitters. The elevated levels of serotonin and norepinephrine enhance their signaling to postsynaptic receptors, which is believed to be the mechanism underlying the antidepressant effects of the drug.[8]

Caption: Tofenacin's Mechanism of Action as an SNRI.

Experimental Protocols

The following sections detail standardized methodologies for key experiments to characterize and compare tofenacin hydrochloride and tofenacin free base.

Synthesis

4.1.1 Tofenacin Free Base Synthesis

The synthesis of tofenacin free base can be achieved through the reaction of β-chloroethyl-2-methylbenzhydryl ether with methylamine.[6]

-

Materials: β-chloroethyl-2-methylbenzhydryl ether, methylamine, methanol, petroleum ether, 2N hydrochloric acid, ether, sodium sulfate.

-

Procedure:

-

A mixture of 51 grams of β-chloroethyl-2-methylbenzhydryl ether and 35 grams of methylamine in 140 ml of methanol is heated for 6 hours in a sealed vessel at 125-135°C.[6]

-

After cooling, the reaction mixture is poured into water and extracted with petroleum ether.[6]

-

The ether layer is separated and washed with a 2N hydrochloric acid solution.[6]

-

The acidic layer is made alkaline and extracted with ether.[6]

-

The ethereal solution is separated and dried with sodium sulfate.[6]

-

After filtration, the solvent is evaporated, and the residue is distilled under reduced pressure to yield tofenacin free base.[6]

-

4.1.2 Tofenacin Hydrochloride Synthesis

Tofenacin hydrochloride is prepared by reacting the free base with hydrochloric acid.[6]

-

Materials: Tofenacin free base, anhydrous ether, ethereal solution of hydrochloric acid, ethanol.

-

Procedure:

-

Dissolve the tofenacin free base in anhydrous ether.[6]

-

Add an ethereal solution of hydrochloric acid to the dissolved base to precipitate the hydrochloride salt.[6]

-

Crystallize the salt from a mixture of ethanol and ether.[6]

-

Filter and dry the resulting crystals to obtain tofenacin hydrochloride.[6]

-

Caption: Synthesis workflow for Tofenacin forms.

Dissolution Testing

This protocol outlines a standard method for comparing the dissolution rates of the two forms of tofenacin.

-

Apparatus: USP Apparatus 2 (Paddle).

-

Dissolution Medium: 900 mL of 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.[9][10]

-

Temperature: 37 ± 0.5 °C.[10]

-

Paddle Speed: 50 rpm.[9]

-

Procedure:

-

Place a known amount of tofenacin hydrochloride or tofenacin free base into each dissolution vessel.

-

Withdraw samples at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[11]

-

Filter the samples immediately.

-

Analyze the concentration of dissolved tofenacin in the filtrate using a validated analytical method, such as HPLC.

-

Plot the percentage of drug dissolved against time to generate dissolution profiles for comparison.

-

Hygroscopicity Testing

This protocol determines the tendency of each tofenacin form to absorb moisture from the atmosphere.

-

Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity chamber with a microbalance.[7][]

-

Procedure:

-

Place a pre-weighed sample of tofenacin hydrochloride or tofenacin free base into the instrument.

-

Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature (e.g., 25 °C).[13]

-

Monitor the change in mass of the sample at each RH step until equilibrium is reached.[]

-

Plot the percentage change in mass against the RH to generate a sorption/desorption isotherm.

-

Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[13]

-

Caption: Experimental workflows for characterization.

Discussion and Conclusion

The selection between tofenacin hydrochloride and tofenacin free base has significant implications for drug development. The hydrochloride salt is anticipated to exhibit superior aqueous solubility and stability, which are generally desirable for oral dosage forms to ensure consistent dissolution and absorption.[2][3] However, its potentially higher hygroscopicity may necessitate controlled manufacturing and storage conditions to prevent moisture-induced degradation or changes in physical form.[1][7]

Conversely, the free base, with its lower melting point and likely lower aqueous solubility, might be more suitable for specific formulation strategies such as lipid-based formulations or controlled-release systems.[2][6] The lower hygroscopicity of the free base could also offer advantages in terms of handling and stability in humid environments.

Ultimately, the choice between the two forms requires a thorough evaluation of their physicochemical and biopharmaceutical properties in the context of the intended dosage form and therapeutic application. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis. The signaling pathway diagram provides a visual representation of the drug's mechanism of action, which is fundamental to its pharmacological characterization. This in-depth technical guide serves as a valuable resource for researchers and scientists, enabling informed decisions in the development of tofenacin-based therapeutics.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. scbt.com [scbt.com]

- 6. tofenacin | 15301-93-6 [chemicalbook.com]

- 7. alfa-chemclinix.com [alfa-chemclinix.com]

- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

Tofenacin: A Technical Examination of its Anticholinergic and Antihistamine Properties

For Immediate Release

This technical guide provides an in-depth analysis of the anticholinergic and antihistamine properties of tofenacin, a tricyclic antidepressant compound. Tofenacin, the major active metabolite of orphenadrine, has demonstrated notable interactions with both muscarinic acetylcholine receptors and histamine H1 receptors.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Core Pharmacological Properties of Tofenacin

Tofenacin's pharmacological profile is characterized by its potent antagonism of muscarinic acetylcholine receptors, underpinning its anticholinergic effects. While direct quantitative data on its histamine H1 receptor affinity is not extensively detailed in publicly available literature, its structural similarity to the known antihistamine orphenadrine strongly suggests comparable antihistaminergic activity.[1]

Data Summary

The following tables summarize the known quantitative data for tofenacin's interaction with muscarinic receptors and contextual data for its presumed antihistamine activity based on its parent compound, orphenadrine.

Table 1: Anticholinergic Properties of Tofenacin - Muscarinic Receptor Binding Affinity

| Compound | Receptor Target | Assay Type | Radioligand | Tissue Source | Affinity (Kᵢ) | Reference |

| Tofenacin | Muscarinic Acetylcholine Receptor | Radioligand Binding Assay | [³H]-atropine | Brain | Potent Antagonist | Golds P R, et al. Br J Pharmacol. 1980. |

Note: The specific Kᵢ value from the primary literature was not available in the searched resources, however, the study characterizes tofenacin as a potent muscarinic antagonist.

Table 2: Putative Antihistamine Properties of Tofenacin - Context from Orphenadrine

| Compound | Receptor Target | Assay Type | Radioligand | Tissue/Cell Source | Affinity (Kᵢ) | Reference |

| Orphenadrine | Histamine H1 Receptor | Radioligand Binding Assay | [³H]-mepyramine | Not Specified | High Affinity | Inferred from its classification as a first-generation antihistamine. |

Experimental Protocols

The characterization of tofenacin's anticholinergic and antihistamine properties relies on established in vitro assays. The following are detailed methodologies representative of the key experiments used to quantify ligand binding to muscarinic and histamine receptors.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol is based on the displacement of a radiolabeled antagonist from muscarinic receptors in a brain tissue preparation.

Objective: To determine the binding affinity (Kᵢ) of tofenacin for muscarinic acetylcholine receptors.

Materials:

-

Tissue Preparation: Whole brain from a suitable animal model (e.g., rat), homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-atropine or [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: Tofenacin hydrochloride dissolved in an appropriate solvent.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times to remove endogenous acetylcholine. Resuspend the final pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ value, and varying concentrations of tofenacin. For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of atropine is added.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of tofenacin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using membranes from cells expressing the human histamine H1 receptor.

Objective: To determine the binding affinity (Kᵢ) of tofenacin for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Test Compound: Tofenacin hydrochloride.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer.

-

Assay Setup: Similar to the muscarinic receptor assay, set up a 96-well plate with assay buffer, [³H]-mepyramine, and a range of tofenacin concentrations. Include wells for total and non-specific binding.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of tofenacin and calculate the Kᵢ value using the Cheng-Prusoff equation as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for determining receptor binding affinity.

Caption: Muscarinic Receptor Signaling Pathways.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

Tofenacin's Potential Role in Alleviating Depressive Symptoms in Parkinson's Disease: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the available preclinical and limited clinical information regarding tofenacin and its parent compound, orphenadrine, in the context of depression in Parkinson's disease. Tofenacin is not approved for the treatment of depression in Parkinson's disease, and the information presented herein is for research and informational purposes only.

Executive Summary

Depression is a prevalent and debilitating non-motor symptom of Parkinson's disease (PD), significantly impacting the quality of life. Current antidepressant therapies have variable efficacy and can be associated with side effects that exacerbate parkinsonian symptoms. This technical guide explores the potential, yet under-investigated, role of tofenacin in managing depressive symptoms in PD. Tofenacin, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the primary active metabolite of orphenadrine, a drug historically used for motor control in PD. This guide will delve into the metabolic relationship between orphenadrine and tofenacin, the established mechanism of action of tofenacin, and the limited clinical evidence from studies on orphenadrine that suggest a potential antidepressant effect, likely attributable to its metabolite, tofenacin.

The Orphenadrine-Tofenacin Metabolic Pathway

Tofenacin is an antidepressant drug with a tricyclic-like structure.[1] It is the major active metabolite of orphenadrine, an anticholinergic agent that has been used to manage motor symptoms in Parkinson's disease. The antidepressant effects observed in patients with PD taking orphenadrine are likely influenced by tofenacin.[1] Orphenadrine is metabolized in the liver, primarily through N-demethylation, to produce tofenacin (N-demethylorphenadrine).

This metabolic conversion is a critical aspect of understanding the potential therapeutic effects of orphenadrine on mood. While orphenadrine's primary action is as a muscarinic antagonist, its metabolite, tofenacin, functions as a potent SNRI, a well-established mechanism for antidepressant activity.

Mechanism of Action: Tofenacin as a Serotonin-Norepinephrine Reuptake Inhibitor

Tofenacin's therapeutic potential for depression stems from its function as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] This mechanism involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron.

-

Inhibition of SERT: By blocking the reuptake of serotonin from the synaptic cleft, tofenacin increases the concentration of serotonin available to bind to postsynaptic receptors.

-

Inhibition of NET: Similarly, by blocking the reuptake of norepinephrine, tofenacin elevates its synaptic concentration.

The dual enhancement of serotonergic and noradrenergic neurotransmission is believed to be more effective in treating a broader range of depressive symptoms compared to agents that target only a single neurotransmitter system.

Below is a diagram illustrating the signaling pathway of Tofenacin as an SNRI.

Caption: Tofenacin's SNRI signaling pathway.

Clinical Evidence via Orphenadrine Studies

Direct clinical trials of tofenacin for depression in Parkinson's disease are not available in the current literature. However, older studies on its parent drug, orphenadrine, provide some preliminary insights. It is important to note that these studies are dated and have significant methodological limitations.

Quantitative Data from Orphenadrine Clinical Trials

| Study | Year | Design | Patient Population | N | Orphenadrine Dosage | Key Findings on Depressive Symptoms | Limitations |

| Gisselmann et al.[1] | 1975 | Pilot Study | Depressed Patients (not exclusively PD) | 10 | 300-500 mg/day | "Clear and quick" antidepressant effect; 4/10 with melancholic depression showed "very good results" in <5 days. | Small sample size, open-label, no placebo control, heterogeneous patient population, significant side effects reported. |

| Lingjaerde et al. | 1975 | Double-blind, cross-over | 12 schizophrenic patients with neuroleptic-induced parkinsonism | 12 | Not specified | No significant effect on mental symptoms. | Population was not idiopathic PD, focus was on neuroleptic-induced symptoms, small sample size. |

Experimental Protocols in Orphenadrine Research

The methodologies employed in the limited clinical studies of orphenadrine for depressive symptoms lack the rigor of modern clinical trials. Below are the details of the available protocols.

Gisselmann et al. (1975) Pilot Study

-

Objective: To evaluate the efficacy of high-dose orphenadrine in depressed patients.

-

Study Design: An open-label, uncontrolled pilot study.

-

Participants: 10 patients diagnosed with depression. The specific diagnostic criteria were not detailed.

-

Intervention: Oral orphenadrine administered at doses ranging from 300 to 500 mg per day.

-

Outcome Measures: Clinical observation of depressive symptoms. No standardized rating scales were mentioned.

-

Adverse Events Monitored: Peripheral anticholinergic side effects, spatio-temporal disorganization, increased locomotor activity, and hallucinations were noted.

Lingjaerde et al. (1975) Double-Blind, Cross-Over Trial

-

Objective: To compare the effects of G 31.406, orphenadrine, and placebo on parkinsonism and mental symptoms in schizophrenic patients on long-term neuroleptic treatment.

-

Study Design: A double-blind, placebo-controlled, cross-over trial.

-

Participants: 12 schizophrenic patients with persistent neuroleptic-induced parkinsonism.

-

Intervention: The specific dosage of orphenadrine was not provided in the abstract. Each patient received G 31.406, orphenadrine, and placebo in a cross-over fashion.

-

Outcome Measures: The study assessed parkinsonian symptoms and mental state, including depression and anxiety. The specific scales used for these assessments were not detailed in the abstract.

-

Statistical Analysis: A p-value was reported for the effect on parkinsonism (0.05 < p < 0.10), indicating a questionable effect. The effect on mental symptoms was not statistically significant.

The workflow for a hypothetical modern clinical trial to evaluate tofenacin in Parkinson's disease depression is depicted below.

Caption: Hypothetical clinical trial workflow.

Discussion and Future Directions

The link between tofenacin and the potential antidepressant effects observed with orphenadrine in PD is compelling from a pharmacological standpoint. The SNRI mechanism of tofenacin is a well-validated approach for treating depression. However, the lack of direct clinical investigation into tofenacin for this indication is a significant knowledge gap.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: Modern studies are needed to clearly define the pharmacokinetic profile of orphenadrine and the conversion to tofenacin in PD patients.

-

Direct Clinical Trials of Tofenacin: Well-designed, randomized, placebo-controlled trials of tofenacin itself are warranted to directly assess its efficacy and safety for depressive symptoms in PD.

-

Biomarker Studies: Investigation into potential biomarkers that could predict response to tofenacin treatment in this population would be valuable.

Conclusion

Tofenacin, as the active SNRI metabolite of orphenadrine, presents a scientifically plausible, yet clinically unproven, therapeutic option for depressive symptoms in Parkinson's disease. The historical clinical data on orphenadrine offers a tenuous suggestion of antidepressant activity, but is fraught with methodological limitations. The development of a modern, rigorous clinical research program is essential to definitively determine the efficacy and safety of tofenacin in this vulnerable patient population. Until such data is available, the use of tofenacin for depression in PD remains speculative.

References

Tofenacin: A Technical Guide for Researchers

IUPAC Name: N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine

CAS Number: 15301-93-6

Introduction

Tofenacin is a tricyclic-like antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Originally developed in the 1970s, it is also recognized as the major active metabolite of the muscle relaxant orphenadrine. This guide provides a comprehensive overview of the technical information available on Tofenacin, including its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| Appearance | Off-White Solid |

Mechanism of Action & Signaling Pathway

Tofenacin exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. By binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), Tofenacin blocks the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increased concentration of 5-HT and NE in the synapse, enhancing neurotransmission. The downstream signaling cascades resulting from the activation of postsynaptic serotonin and norepinephrine receptors are believed to mediate the therapeutic effects in depressive disorders.

Quantitative Data

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the characterization of a serotonin-norepinephrine reuptake inhibitor like Tofenacin.

Radioligand Binding Assay for SERT and NET Affinity

This protocol is designed to determine the binding affinity (Ki) of Tofenacin for the human serotonin and norepinephrine transporters.

Materials:

-

HEK293 cells stably expressing human SERT or NET

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET

-

Non-labeled inhibitors for non-specific binding determination (e.g., Paroxetine for SERT, Desipramine for NET)

-

Tofenacin stock solution and serial dilutions

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK293 cells expressing hSERT or hNET to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the respective radioligand, and varying concentrations of Tofenacin. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled inhibitor).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Tofenacin concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Serotonin and Norepinephrine Levels

This protocol is for measuring the effect of Tofenacin on extracellular levels of serotonin and norepinephrine in the brain of a freely moving rodent.[3][4][5]

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

Tofenacin solution for administration

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes for at least one hour) to establish basal neurotransmitter levels.

-

Drug Administration: Administer Tofenacin via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for serotonin and norepinephrine content using HPLC with electrochemical detection.

-

Data Analysis: Quantify the neurotransmitter concentrations in each sample. Express the post-drug levels as a percentage of the baseline levels and plot the data over time to visualize the effect of Tofenacin on extracellular neurotransmitter concentrations.

Conclusion

Tofenacin is a serotonin-norepinephrine reuptake inhibitor with a long history. While specific quantitative data on its binding affinities and pharmacokinetics are not widely available in contemporary literature, its mechanism of action is well-understood within the context of SNRIs. The experimental protocols detailed in this guide provide a framework for the characterization of Tofenacin and similar compounds, enabling researchers to further investigate its pharmacological profile. Future studies are warranted to fully elucidate the quantitative aspects of Tofenacin's interaction with monoamine transporters and its disposition in biological systems.

References

- 1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 2. Pharmacokinetics of ofloxacin. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Tofenacin: A Technical Whitepaper on its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofenacin is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). This document provides a comprehensive overview of the molecular properties of Tofenacin, its mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways are visualized using diagrams to facilitate understanding. This guide is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Molecular Profile of Tofenacin

Tofenacin, a derivative of orphenadrine, is characterized by the following molecular formula and weight. The compound is also available as a hydrochloride salt, which has different physicochemical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Tofenacin (free base) | C₁₇H₂₁NO | 255.35 |

| Tofenacin Hydrochloride | C₁₇H₂₂ClNO | 291.82 |

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

Tofenacin exerts its antidepressant effects by acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. It binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission.

| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |

| Duloxetine | 0.8 | 7.5 | 9.4 |

| Venlafaxine | 25 | 416 | 16.6 |

| Milnacipran | 100 | 200 | 2.0 |

| Levomilnacipran | 19 | 9 | 0.5 |

Note: Lower Ki values indicate higher binding affinity.

The following diagram illustrates the primary mechanism of action of Tofenacin at the synaptic level.

Downstream Signaling Pathways

The increased availability of serotonin and norepinephrine in the synaptic cleft leads to the activation of various downstream signaling pathways, which are believed to mediate the therapeutic effects of SNRIs. These pathways are complex and involve multiple intracellular cascades that ultimately influence gene expression and neuronal plasticity.

The following diagram provides a simplified overview of the principal signaling cascades activated by serotonin and norepinephrine receptor stimulation.

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to characterize the pharmacological profile of Tofenacin and other SNRIs.

Radioligand Binding Assay for SERT and NET

This assay is used to determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.

Workflow:

Methodology:

-

Membrane Preparation: Cell membranes expressing either human SERT or NET are prepared from transfected cell lines (e.g., HEK293 cells).

-

Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET) and a range of concentrations of the test compound (Tofenacin).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This assay measures the functional inhibition of serotonin and norepinephrine reuptake by a test compound in synaptosomes, which are isolated nerve terminals.

Workflow:

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., cortex, hippocampus) by homogenization and differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (Tofenacin) to allow for binding to the transporters.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).

-

Incubation: The mixture is incubated for a short period to allow for the transport of the radiolabeled neurotransmitter into the synaptosomes.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Conclusion

Tofenacin is a serotonin-norepinephrine reuptake inhibitor with a well-defined molecular structure. Its mechanism of action is centered on the blockade of SERT and NET, leading to increased synaptic concentrations of serotonin and norepinephrine and subsequent activation of downstream signaling pathways. The experimental protocols described herein provide a framework for the detailed pharmacological characterization of Tofenacin and other SNRI compounds, which is essential for advancing research and development in the field of antidepressant therapeutics.

References

Methodological & Application

Tofenacin In Vitro Experimental Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofenacin is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is also the major active metabolite of the muscle relaxant orphenadrine. Emerging research has highlighted its potential anticholinergic and antihistamine properties, making it a compound of interest for a variety of therapeutic applications. This document provides detailed application notes and protocols for a range of in vitro experimental assays to characterize the pharmacological profile of Tofenacin.

Data Presentation: Summary of In Vitro Activities

The following table summarizes the available quantitative data on the in vitro activity of Tofenacin at key pharmacological targets. This information is crucial for understanding its mechanism of action and for designing further preclinical and clinical studies.

| Target | Assay Type | Radioligand | Tissue/Cell Line | Species | IC50 (nM) | Ki (nM) | Reference |

| Muscarinic Acetylcholine Receptor | Radioligand Binding | [3H]-Atropine | Brain | Not Specified | 130 | 54 | [1][2] |

Note: Data for serotonin transporter, norepinephrine transporter, and histamine receptors are not yet available in the public domain. The protocols provided below can be used to determine these values.

Key Signaling Pathways

Tofenacin's primary mechanism of action involves the modulation of monoaminergic and cholinergic signaling pathways.

Serotonin and Norepinephrine Reuptake Inhibition

Tofenacin is known to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the synapse and enhancing downstream signaling. This is the primary mechanism underlying its antidepressant effects.

References

Application Notes and Protocols for Tofenacin Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tofenacin is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of orphenadrine. Due to the limited availability of direct preclinical studies on Tofenacin in mice, this document provides a comprehensive guide to its potential dosage and administration based on data from structurally and functionally similar SNRIs, namely duloxetine, desipramine, and fluoxetine. These application notes and protocols are intended to serve as a starting point for researchers designing in vivo studies in mice.

Data Presentation: Tofenacin and Analogue Dosage in Mice

The following table summarizes the dosage and administration routes for Tofenacin analogues that can be used to estimate appropriate dosing for Tofenacin in mice.

| Drug | Class | Route of Administration | Dosage Range | Study Context |

| Duloxetine | SNRI | Intraperitoneal (i.p.) | 10 - 60 mg/kg | Neuropathic pain studies.[1] |

| Oral (p.o.) | 3 - 20 mg/kg | Renal effects studies.[2] | ||

| Oral (p.o.) | Up to 30 mg/kg | Gastrointestinal transit studies.[2] | ||

| Intraperitoneal (i.p.) | 10 mg/kg | Cognitive studies.[3] | ||

| Desipramine | SNRI (Tricyclic) | Intraperitoneal (i.p.) | 3.2 - 32 mg/kg | Behavioral studies (forced swim test).[4] |

| Oral (p.o.) | 30 mg/kg/day | Behavioral studies (anxiety and depression models).[5] | ||

| Fluoxetine | SSRI (relevant SNRI analogue) | Oral Gavage (p.o.) | Not specified | General administration protocol.[6] |

| Orphenadrine (parent compound of Tofenacin) | Anticholinergic | Oral (p.o.) | LD50: 100 mg/kg | Acute toxicity studies. |

Signaling Pathway

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Tofenacin exert their therapeutic effects by modulating neurotransmission in the central nervous system. They primarily act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[7][8] This inhibition leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[7][8]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of Tofenacin in Mice

This protocol is based on the administration of duloxetine for neuropathic pain studies in mice.[1]

Materials:

-

Tofenacin hydrochloride

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

1 mL sterile syringes

-

25-27 gauge sterile needles[9]

-

70% ethanol

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve Tofenacin hydrochloride in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/mL solution to inject 0.25 mL).

-

Ensure the solution is fully dissolved and at room temperature before administration.

-

-

Animal Handling and Injection:

-

Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume for intraperitoneal administration in mice is 10 mL/kg.[9]

-

Restrain the mouse by gently scruffing the neck and back to expose the abdomen.

-

Tilt the mouse's head slightly downwards.

-

Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn back. If fluid is present, discard the needle and syringe and start over at a different site.

-

Slowly inject the Tofenacin solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions for at least 15-30 minutes post-injection.

-

Protocol 2: Oral Gavage (p.o.) Administration of Tofenacin in Mice

This protocol is a general guideline for oral gavage in mice.[6][10][11][12][13]

Materials:

-

Tofenacin hydrochloride

-

Sterile water or other appropriate vehicle

-

1 mL sterile syringes

-

18-20 gauge, 1.5-2 inch flexible or curved feeding needle with a ball tip[6]

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Animal Handling and Gavage:

-

Weigh the mouse to calculate the correct volume.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[10]

-

Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.

-

Once the needle is at the predetermined depth, slowly administer the solution.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a behavioral study in mice involving Tofenacin administration.

References

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium-deficient diet alters depression- and anxiety-related behavior in mice--influence of desipramine and Hypericum perforatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. psychscenehub.com [psychscenehub.com]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. research.fsu.edu [research.fsu.edu]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. research-support.uq.edu.au [research-support.uq.edu.au]

Tofenacin Solubility: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of Tofenacin's solubility in various solvents, alongside comprehensive experimental protocols for its determination. This guide aims to facilitate the effective use of Tofenacin in a laboratory setting.

Tofenacin is an antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Understanding its solubility is crucial for the design and execution of in vitro and in vivo studies, as well as for formulation development.

Tofenacin Solubility Profile

Currently, publicly available quantitative solubility data for Tofenacin is limited. The following table summarizes the available qualitative information.

| Solvent | Solubility |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

It is highly recommended that researchers determine the specific solubility of Tofenacin in their solvent of choice experimentally.

Experimental Protocol: Determination of Tofenacin Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of Tofenacin.

Materials:

-

Tofenacin powder

-

Selected solvents (e.g., DMSO, Ethanol, Water, Phosphate-Buffered Saline)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Tofenacin powder and add it to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-